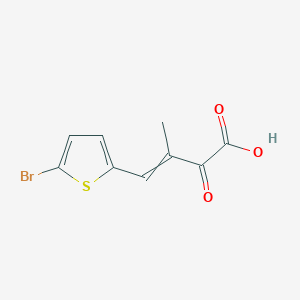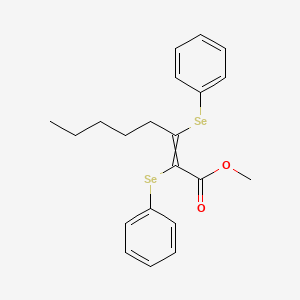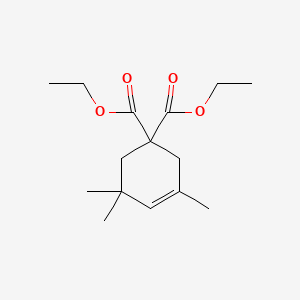
Diethyl 3,5,5-trimethylcyclohex-3-ene-1,1-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 3,5,5-trimethylcyclohex-3-ene-1,1-dicarboxylate is an organic compound with the molecular formula C15H24O4 It is a derivative of cyclohexene, characterized by the presence of two ester groups and three methyl groups attached to the cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,5,5-trimethylcyclohex-3-ene-1,1-dicarboxylate typically involves the esterification of 3,5,5-trimethylcyclohex-3-ene-1,1-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
Diethyl 3,5,5-trimethylcyclohex-3-ene-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with additional functional groups.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Diethyl 3,5,5-trimethylcyclohex-3-ene-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of diethyl 3,5,5-trimethylcyclohex-3-ene-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further chemical reactions. The cyclohexene ring provides a stable framework for these reactions, allowing for the formation of diverse products.
類似化合物との比較
Similar Compounds
Diethyl 3,5,5-trimethylcyclohexane-1,1-dicarboxylate: Similar structure but lacks the double bond in the cyclohexene ring.
Diethyl 3,5,5-trimethylcyclohex-2-ene-1,1-dicarboxylate: Similar structure but with the double bond at a different position.
Diethyl 3,5,5-trimethylcyclohex-3-ene-1,1-dicarboxamide: Similar structure but with amide groups instead of ester groups.
Uniqueness
Diethyl 3,5,5-trimethylcyclohex-3-ene-1,1-dicarboxylate is unique due to the specific positioning of its ester groups and the double bond in the cyclohexene ring. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
919356-43-7 |
|---|---|
分子式 |
C15H24O4 |
分子量 |
268.35 g/mol |
IUPAC名 |
diethyl 3,5,5-trimethylcyclohex-3-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C15H24O4/c1-6-18-12(16)15(13(17)19-7-2)9-11(3)8-14(4,5)10-15/h8H,6-7,9-10H2,1-5H3 |
InChIキー |
YRXLRXOIEVADMC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CC(=CC(C1)(C)C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


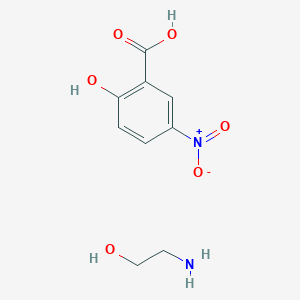
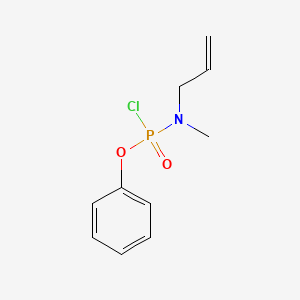

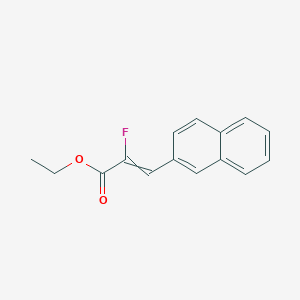
![6-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14180914.png)
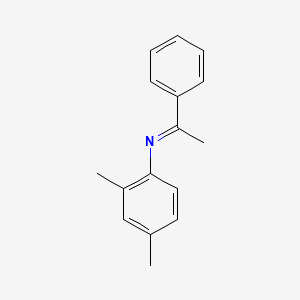



![2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-](/img/structure/B14180963.png)
![4-Anilino-3-([1,1'-biphenyl]-4-yl)-1-hydroxybutan-2-one](/img/structure/B14180971.png)
![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)
